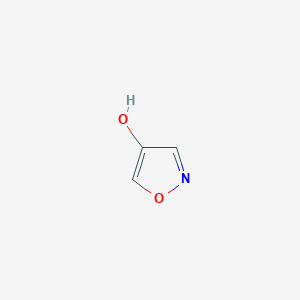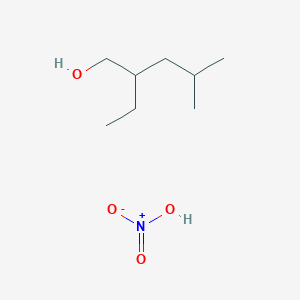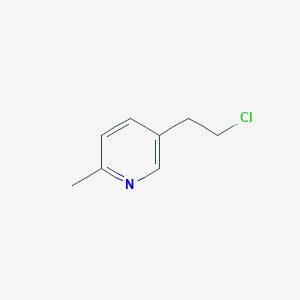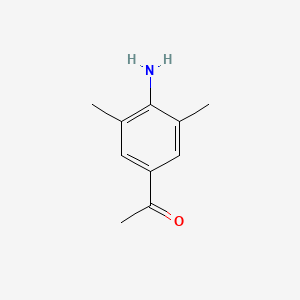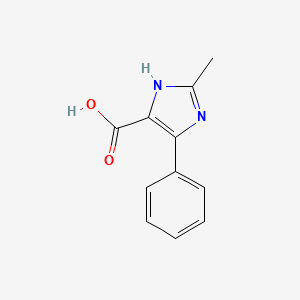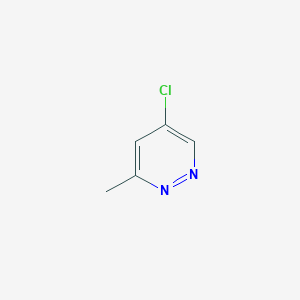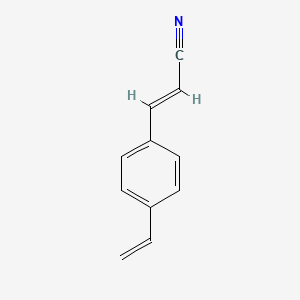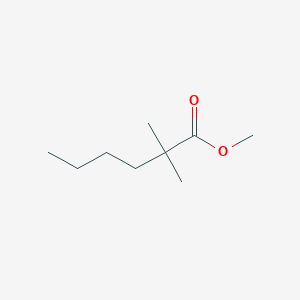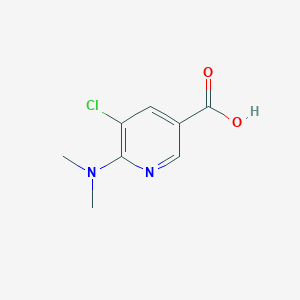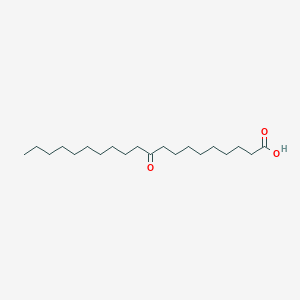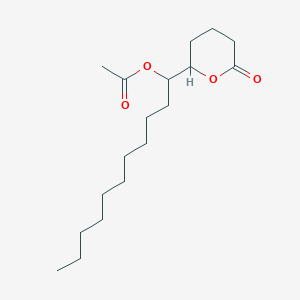
6-Acetoxy-5-hexadecanolide
説明
6-Acetoxy-5-hexadecanolide is an optically active form of the major component of an oviposition attractant pheromone of a mosquito Culex pipiens fatigans . It plays a crucial role in attracting female mosquitoes for oviposition .
Synthesis Analysis
The compound was synthesized enantiospecifically from (+)-(R,R)-diethyl tartrate . The synthesis involved the nucleophilic addition of Grignard reagent in a diastereoface-differentiating process . Three syntheses of this compound starting from mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diol were described .Molecular Structure Analysis
The 3D structure of an odorant protein from Culex quinquefasciatus mosquito (CquiOBP1) in complex with this compound has been determined .Chemical Reactions Analysis
The major component of the mosquito oviposition attractant pheromone and their threo-isomers were synthesized from isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde . The synthesis involved the nucleophilic addition of Grignard reagent .科学的研究の応用
Mosquito Oviposition Attractant
6-Acetoxy-5-hexadecanolide is primarily recognized for its role in mosquito biology, specifically as an oviposition attractant pheromone. It has been shown to significantly attract mosquitoes for oviposition (egg-laying), with particular effectiveness in species like Culex pipiens fatigans and Culex quinquefasciatus. This pheromone is released from egg apical droplets, and its synthetic analogs have been shown to attract oviposition up to four times more than controls. Its effectiveness is attributed to specific enantiomers, notably the (−)-(5R,6S)- enantiomer (Laurence et al., 1985), (Hwang et al., 1987).
Synthesis and Biological Activity of Analogues
Several studies have focused on the synthesis of this compound and its analogs. For example, the synthesis of both the natural mosquito oviposition pheromone and its unnatural threo-isomer has been achieved through diastereodivergent methods, demonstrating the versatility in producing these compounds for research and potential practical applications (Hurem & Dudding, 2014). Moreover, a study by Dawson et al. (1990) highlighted the synthesis of a highly fluorinated analog of this compound, which retained high biological activity, indicating the potential for creating effective synthetic variants for research and application purposes (Dawson et al., 1990).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(6-oxooxan-2-yl)undecyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOXUSGCKOQPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





